8-メトキシ-2-メチル-5-ニトロキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

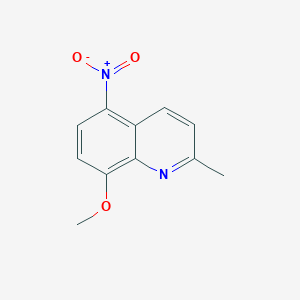

8-Methoxy-2-methyl-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H10N2O3. It is a derivative of quinoline, characterized by the presence of methoxy, methyl, and nitro functional groups at specific positions on the quinoline ring.

科学的研究の応用

Pharmaceutical Development

8-Methoxy-2-methyl-5-nitroquinoline serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing drugs aimed at conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Agents

Research has shown that derivatives of quinoline compounds exhibit neuroprotective effects by acting as iron chelators, which help mitigate oxidative stress in neuronal cells. For instance, studies indicate that modifications to the quinoline structure can enhance its efficacy as a neuroprotective agent .

Biological Imaging

The compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.

Applications:

- Fluorescent Probes: 8-Methoxy-2-methyl-5-nitroquinoline derivatives have been employed as fluorescent chemosensors for metal ions, aiding in tracking cellular functions and interactions .

- Imaging Techniques: The compound's fluorescent properties facilitate its use in advanced imaging techniques such as fluorescence microscopy.

Antimicrobial Agents

Research indicates that 8-Methoxy-2-methyl-5-nitroquinoline exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

Case Study: Antibacterial Activity

In studies assessing the antimicrobial efficacy of quinoline derivatives against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), certain derivatives demonstrated significant activity, highlighting their potential as new therapeutic agents .

Material Science

In material science, 8-Methoxy-2-methyl-5-nitroquinoline is incorporated into coatings and polymers to enhance their chemical resistance and stability.

Applications:

- Coatings: The compound improves the durability of coatings used in harsh environments.

- Polymers: Its inclusion in polymer formulations enhances mechanical properties and thermal stability.

作用機序

Target of Action

Similar compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity . They have been found to be effective against drug-sensitive and drug-resistant strains of Plasmodium falciparum . Therefore, it’s plausible that 8-Methoxy-2-methyl-5-nitroquinoline may also target the Plasmodium species, the parasites responsible for malaria.

Mode of Action

Based on the properties of related compounds, it can be inferred that it might interact with its targets by inhibiting essential biochemical processes, thereby exerting its antimalarial effects .

Biochemical Pathways

Related compounds have been found to interfere with the life cycle of thePlasmodium species, disrupting their ability to infect and multiply within the host .

Result of Action

Based on the effects of related compounds, it can be inferred that it might inhibit the growth and multiplication ofPlasmodium species, thereby exerting its antimalarial effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-5-nitroquinoline typically involves the functionalization of a quinoline scaffold. One common method is the nitration of 8-methoxy-2-methylquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 8-Methoxy-2-methyl-5-nitroquinoline may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

8-Methoxy-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), in the presence of a Lewis acid catalyst.

Major Products

Amino derivatives: Formed by the reduction of the nitro group.

Quinoline N-oxides: Formed by the oxidation of the quinoline ring.

Halogenated quinolines: Formed by electrophilic substitution reactions.

類似化合物との比較

Similar Compounds

8-Methoxyquinoline: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.

2-Methylquinoline: Lacks the methoxy and nitro groups, affecting its reactivity and applications.

5-Nitroquinoline: Lacks the methoxy and methyl groups, leading to variations in its chemical behavior and uses.

Uniqueness

8-Methoxy-2-methyl-5-nitroquinoline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a versatile compound in various research and industrial applications .

生物活性

8-Methoxy-2-methyl-5-nitroquinoline (8MMQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article will explore its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8MMQ is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. The structure consists of a quinoline core with methoxy, methyl, and nitro substituents that contribute to its unique chemical properties and biological activities. The nitro group can be reduced to an amine, potentially altering its biological activity.

Antimicrobial Activity

8MMQ has demonstrated notable antimicrobial properties. Research indicates that it can effectively detect and inhibit the growth of Staphylococcus aureus through mechanisms that likely involve disrupting the bacterial cell membrane, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of 8MMQ Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These findings suggest that 8MMQ could be a promising candidate for developing new antibacterial agents, especially against antibiotic-resistant strains .

Antifungal Activity

In addition to its antibacterial effects, 8MMQ has shown strong antifungal activity against species such as Aspergillus flavus and Trichophyton. In comparative studies, it exhibited greater antifungal activity than some known antifungal agents .

Table 2: Antifungal Efficacy of 8MMQ

| Fungal Species | Activity Level | Comparison Agent |

|---|---|---|

| Aspergillus flavus | Strong | N/A |

| Trichophyton | Strong | N/A |

Case Studies and Research Findings

A comprehensive review highlighted the synthesis of various derivatives of quinoline compounds, including 8MMQ. These derivatives were tested for their biological activities against multiple pathogens. One study indicated that the hybrid derivatives exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics .

Another study focused on the synthesis of sulfonate derivatives from 8-hydroxyquinoline, which were evaluated for their antibacterial properties against strains such as Enterococcus faecium and Acinetobacter baumannii. The results showed promising antibacterial activity, suggesting that modifications to the quinoline structure can enhance efficacy .

Applications in Medicinal Chemistry

The unique properties of 8MMQ make it an important precursor in medicinal chemistry. Its derivatives have been explored for various pharmacological applications:

- Anticancer Agents : Compounds derived from quinoline structures have shown potential as anticancer agents due to their ability to interfere with cellular processes.

- Antiviral Agents : Some derivatives are being investigated for their efficacy against viral infections.

- Enzyme Inhibition : The compound serves as a useful tool in studying enzyme inhibition mechanisms.

特性

IUPAC Name |

8-methoxy-2-methyl-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYICLJOTYWVFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。